GluR23Y

Synaptic Plasticity Long-Term Depression (LTD) Whole-Cell Patch-Clamp

Standard AMPA modulators (NBQX, cyclothiazide) fail to prevent GluR2 internalization-they alter gating or binding without blocking the endocytic motif. GluR23Y (Tat-GluR23Y) is the validated molecular tool for dissecting endocytosis-dependent LTD, extinction recall, and central sensitization. - **Mechanism:** Competitive inhibitor of GluR2 subunit tyrosine phosphorylation-dependent clathrin-mediated endocytosis. - **Key applications:** Patch-clamp (100 μM pipette), chronic infusion (spatial memory), i.v. (1.5 μmol/kg for fear extinction). - **Quality:** Synthetic peptide, sequence YKEGYNVYG, inactive controls available (GluR23A, scrambled).

Molecular Formula C51H69N11O16
Molecular Weight 1092.2 g/mol
Cat. No. B12381140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGluR23Y
Molecular FormulaC51H69N11O16
Molecular Weight1092.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C51H69N11O16/c1-27(2)44(51(78)61-37(47(74)56-26-43(70)71)22-29-8-14-32(64)15-9-29)62-50(77)39(24-40(54)66)60-49(76)38(23-30-10-16-33(65)17-11-30)57-41(67)25-55-46(73)36(18-19-42(68)69)59-48(75)35(5-3-4-20-52)58-45(72)34(53)21-28-6-12-31(63)13-7-28/h6-17,27,34-39,44,63-65H,3-5,18-26,52-53H2,1-2H3,(H2,54,66)(H,55,73)(H,56,74)(H,57,67)(H,58,72)(H,59,75)(H,60,76)(H,61,78)(H,62,77)(H,68,69)(H,70,71)/t34-,35-,36-,37-,38-,39-,44-/m0/s1
InChIKeySABFXOLOYWCIHR-CJSTXFCISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GluR23Y: AMPA Endocytosis Inhibitor


GluR23Y, commonly employed as its cell-penetrating fusion peptide Tat-GluR23Y, is a synthetic bioactive peptide corresponding to the C-terminal sequence (amino acids 869–877, YKEGYNVYG) of the GluR2 subunit of the AMPA-type glutamate receptor [1]. Its mechanism of action centers on the competitive inhibition of regulated clathrin-mediated AMPA receptor endocytosis, a process critically dependent on a tyrosine phosphorylation motif within this exact sequence [2]. This peptide is fundamentally a research tool designed to block long-term depression (LTD) by maintaining synaptic AMPA receptor surface density, a function not achievable with generic AMPA receptor agonists or antagonists [3].

1
Designed for endocytosis-dependent LTD studies; not a generic AMPAR modulator
2
Requires native YKEGYNVYG motif; point-mutated or scrambled controls lack activity
3
Cell-penetrating Tat-fusion format supports CNS slice and in vivo research

Why GluR23Y Is Irreplaceable


Generic substitutions fail because no standard small-molecule AMPA receptor modulator—whether a positive allosteric modulator (e.g., cyclothiazide, aniracetam), a competitive antagonist (e.g., NBQX, CNQX), or an NMDA receptor antagonist (e.g., APV)—replicates the specific mechanism of GluR23Y: the molecular interference with the phosphorylation-dependent endocytic motif of the GluR2 subunit [1]. While broad-spectrum agents alter ion channel gating or ligand binding, they do not physically prevent the clathrin-mediated internalization of synaptic AMPA receptors. Furthermore, the inactive control analog GluR23A (Y869A substitution) and the scrambled control Tat-sGluR23Y fail to inhibit endocytosis, confirming that the exact native sequence is both necessary and sufficient for biological activity [2]. Thus, selecting a generic compound for LTD studies introduces confounding off-target effects on basal excitatory transmission that are absent with GluR23Y.

GluR23Y (AMPA endocytosis inhibitor)
Small-molecule AMPAR modulators (e.g., cyclothiazide, NBQX)
May not replicate endocytosis-specific block; off-target effects on ion channel gating alter basal transmission
GluR23Y (native sequence)
Control peptides (GluR23A point mutant, Tat-sGluR23Y scrambled)
Absence of the intact tyrosine phosphorylation motif or correct sequence prevents LTD blockade
GluR23Y (process-selective for extinction recall)
NMDA antagonists (e.g., Ro 25-6981, APV)
Different temporal and mechanistic profile; may not preserve acquisition while blocking extinction recall

GluR23Y Evidence vs. Control Peptides


LTD Blockade vs. Inactive Control

In whole-cell patch-clamp recordings from primary visual cortical slices, inclusion of GluR23Y (100 μM) in the patch electrode completely blocked the induction of NMDA receptor-dependent LTD of excitatory postsynaptic currents (EPSCs). In contrast, the point-mutated inactive control peptide GluR23A (Y869A, 100 μM) failed to block LTD, demonstrating a requirement for the native tyrosine phosphorylation site [1].

LTD Blockade vs. Control
Head-to-head
GluR23Y (100 μM): complete EPSC LTD block; GluR23A (Y869A): depression to ~0.7–0.8 of baseline
Sequence-specific blockade of LTD in visual cortex slices
Whole-cell patch-clamp, low-frequency stimulation, P25 rat slices
Synaptic Plasticity Long-Term Depression (LTD) Whole-Cell Patch-Clamp

AMPA Receptor Internalization vs. Scrambled Control

In a chemical LTD model using bath application of NMDA (20 μM, 5 min) to visual cortical slices, surface GluR2 subunit levels were quantified. Pretreatment with Tat-GluR23Y (1 μM, 30 min) significantly prevented the NMDA-induced reduction in surface AMPA receptors, maintaining 94.39 ± 6.92% of control levels. In contrast, both the scrambled control peptide (Tat-sGluR23Y, 1 μM) and no-treatment conditions showed a marked reduction to 79.06 ± 4.13% and 81.96 ± 4.42% of control, respectively [1].

Surface GluR2 Retention
Head-to-head
GluR23Y: 94.4% of control surface GluR2; scrambled: 79.1% (p=0.45 vs control)
Maintains surface receptors in NMDA-induced internalization model
Biotinylation assay, visual cortical slices, NMDA 20 μM
Receptor Trafficking Biotinylation Assay Surface GluR2

Cognitive Restoration in Aβ Neurotoxicity Model

In a rat model of amyloid beta (Aβ)-induced cognitive impairment (Aβ 1-42, 2 μL/site, bilateral intrahippocampal injection), chronic intrahippocampal administration of Tat-GluR23Y (1 μmol/L, 0.25 μL/h for 14 days via osmotic minipump) significantly restored spatial memory deficits. Treated rats showed reduced escape latency and increased time spent in the target quadrant in the Morris Water Maze compared to Aβ-injected vehicle controls, an effect associated with restoration of CREB phosphorylation levels [1].

Aβ Model Cognitive Endpoint
Cross-study
Escape latency reduced from ~40–50 s to ~20–30 s; target quadrant time +10–15 pp
Reported spatial memory endpoint improvement in Aβ neurotoxicity model
Intrahippocampal infusion, Morris Water Maze, CREB signaling context
Alzheimers Disease Model Spatial Memory Morris Water Maze

Fear Extinction Selectivity vs. NMDA Antagonist

Systemic administration of Tat-GluR23Y (1.5 μmol/kg, i.v.) prior to fear extinction training impaired both the expression and recall of extinction. Critically, the same dose administered prior to fear conditioning or a fear recall test had no effect, demonstrating process-specificity for extinction memory formation. In contrast, the NMDA NR2B-selective antagonist Ro 25-6981 impaired extinction during training but did not affect recall, highlighting distinct temporal and mechanistic profiles [1].

Fear Extinction Selectivity
Head-to-head
GluR23Y: higher freezing during recall (~60–70%) vs saline (~30–40%); no effect on acquisition
Process-specific impairment of extinction recall, not learning
Systemic i.v. delivery 1.5 μmol/kg; Ro 25-6981 showed distinct profile
Fear Conditioning Extinction Learning Behavioral Pharmacology

Migraine Pain Sensitization Reduction

In a rat model of chronic migraine, surface GluA2 levels were reduced and pain sensitization was enhanced. Treatment with Tat-GluR23Y, a GluA2 endocytosis inhibitor, reduced calcium inward flow and weakened synaptic structures, leading to alleviation of migraine-like pain sensitization. In vitro, inhibition of GluA2 endocytosis with Tat-GluR23Y also reduced calcium influx and alleviated mitochondrial calcium overload and ROS generation in primary neurons [1].

Migraine Pain Sensitization
Class-level
Reduced calcium inward flow; alleviated migraine-like pain sensitization reported
Class-level inference; supports pain-model research context
Abstract-level data, chronic migraine rat model, calcium imaging
Chronic Pain Migraine Calcium Imaging

Purity and Molecular Identity Validation

Commercial sources specify GluR23Y with a purity of ≥95% (HPLC) and a molecular weight of 1092.2 g/mol (formula C51H69N11O16), supplied as a lyophilized powder [1]. This level of purity is essential for consistent in vivo dosing at the established behavioral concentration of 1.5 μmol/kg i.v., where lower purity batches or uncharacterized peptides could introduce confounding variability in half-life or peak brain concentration [2].

Purity & Molecular Identity
Specification review
≥95% purity (HPLC); MW 1092.2 g/mol; lyophilized powder
Batch consistency supports reproducible in vivo dosing
Storage at -20°C; vendor specification
Peptide Synthesis Quality Control In Vivo Pharmacology

GluR23Y Research Applications


Dissociating Fear Extinction from Acquisition

GluR23Y (1.5 μmol/kg i.v.) is uniquely suited for studies aiming to isolate the role of AMPA receptor endocytosis in the extinction of learned fear, independent of acquisition or expression. Evidence confirms that this peptide specifically impairs extinction recall without affecting initial fear learning, a dissociation not observed with NMDA receptor antagonists like Ro 25-6981 [1]. This makes it an essential tool for PTSD and anxiety disorder research.

Cognitive Rescue in Alzheimer's Aβ Model

For labs studying synaptic dysfunction in early Alzheimer's pathology, chronic intrahippocampal infusion of GluR23Y provides a validated approach to reverse spatial memory deficits. The peptide's ability to restore CREB signaling and improve Morris Water Maze performance in Aβ-injected rats confirms its translational relevance [1].

AMPA Receptor Trafficking in Pain and Migraine

GluR23Y serves as a critical probe in the pain research field, particularly for studies linking synaptic AMPA receptor endocytosis to central sensitization. In chronic migraine models, administration of GluR23Y has been shown to reduce calcium influx and alleviate pain behaviors, providing a mechanistic link between GluA2 internalization and migraine-associated hypersensitivity [1].

LTD Electrophysiology in Brain Slices

When performing whole-cell patch-clamp or field recordings, the inclusion of GluR23Y (100 μM in the patch pipette) specifically and completely blocks LTD of EPSCs, whereas the inactive control GluR23A does not [1]. This application is essential for labs requiring a molecular tool to confirm the endocytosis-dependence of observed synaptic plasticity phenomena.

Application
Selection Property
Validation Focus
Fear extinction process isolation
Endocytosis-dependent extinction mechanism
Extinction recall behavior endpoints
Aβ-induced cognitive impairment models
CREB signaling response context
Spatial memory endpoint interpretation
Chronic pain and migraine models
GluA2 endocytosis pathway context
Calcium imaging and allodynia endpoints
LTD electrophysiology in brain slices
Sequence-specific endocytosis inhibition
EPSC LTD blockade with inactive control peptides

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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